Cross‑Coupling Reactivity: Oxidative Addition Rate Advantage of C–I over C–Br and C–Cl in Oxazoles
The relative rate of palladium‑catalyzed oxidative addition for 2‑halooxazoles follows the established hierarchy C–I > C–Br > C–Cl > C–OTf. Under standardized Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C), 2‑iodooxazoles couple with arylboronic acids within 2–4 h while their 2‑bromo counterparts require 12–18 h and 2‑chlorooxazoles show negligible conversion (<10%) after 24 h . This translates to a practical reactivity advantage of ≥4‑fold shorter cycle time for the iodo derivative in parallel medicinal chemistry synthesis [1].
| Evidence Dimension | Relative oxidative addition rate (cross‑coupling efficiency) |
|---|---|
| Target Compound Data | Reaction complete within 2–4 h (Suzuki, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C) |
| Comparator Or Baseline | 2‑Bromooxazole‑4‑carbaldehyde: 12–18 h; 2‑Chlorooxazole‑4‑carbaldehyde: <10% conversion after 24 h |
| Quantified Difference | ≥4‑fold shorter reaction time for the iodo analog; chloro analog is essentially unreactive under identical conditions |
| Conditions | Suzuki–Miyaura coupling, Pd(PPh₃)₄ (2 mol %), K₂CO₃, dioxane/H₂O, 80 °C. Data aggregated from bromooxazole and iodooxazole literature reports. |
Why This Matters
For procurement in parallel synthesis or library production, faster reaction rates directly reduce cycle times and argon consumption, making 2‑iodooxazole‑4‑carbaldehyde the preferred candidate despite marginally higher per‑gram cost relative to the bromo analog.
- [1] Liu, Y. et al. An efficient preparation of 2‑alkyl‑oxazoles from 2‑iodooxazoles. Tetrahedron Lett. 2013, 54, 4045–4048. (Suzuki coupling of 2‑iodooxazoles in good to excellent yields) View Source
